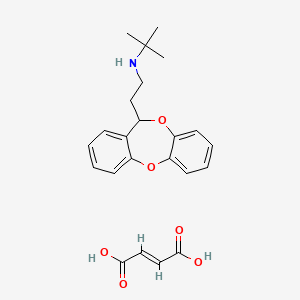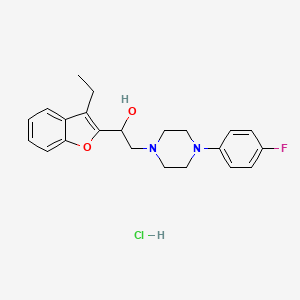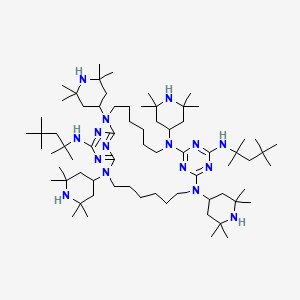
2,9,11,13,15,22,24,26,27,28-Decaazatricyclo(21.3.1.110,14)octacosa-1(27),10,12,14(28),23,25-hexaene-12,25-diamine, N12,N25-bis(1,1,3,3-tetramethylbutyl)-2,9,15,22-tetrakis(2,2,6,6-tetramethyl-4-piperidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,9,11,13,15,22,24,26,27,28-Decaazatricyclo(21.3.1.110,14)octacosa-1(27),10,12,14(28),23,25-hexaene-12,25-diamine, N12,N25-bis(1,1,3,3-tetramethylbutyl)-2,9,15,22-tetrakis(2,2,6,6-tetramethyl-4-piperidinyl)-” is a highly complex organic molecule. This compound features multiple nitrogen atoms and a tricyclic structure, making it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the tricyclic core and the introduction of various substituents. Typical synthetic routes may include:
Formation of the Tricyclic Core: This step may involve cyclization reactions using suitable precursors.
Introduction of Nitrogen Atoms: Nitrogen atoms can be introduced through amination reactions.
Substitution Reactions:
Industrial Production Methods
Industrial production of such a complex compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of temperature and pressure to favor desired reactions.
Purification Techniques: Advanced purification techniques such as chromatography to isolate the final product.
化学反応の分析
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Suitable solvents like dichloromethane or ethanol to facilitate reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or hydrocarbons.
Substitution: Formation of new substituted derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or drug candidate.
Medicine: Investigation of its pharmacological properties for therapeutic use.
Industry: Use in the development of advanced materials or catalysts.
作用機序
The mechanism by which the compound exerts its effects would involve interactions with specific molecular targets. This may include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor activity to elicit biological responses.
Pathway Modulation: Influence on cellular signaling pathways to alter physiological processes.
類似化合物との比較
Similar Compounds
Similar compounds may include other tricyclic amines or polyaza compounds with comparable structures. Examples include:
Tricyclic Antidepressants: Such as amitriptyline or imipramine.
Polyaza Compounds: Such as cyclam or cyclen derivatives.
Uniqueness
The uniqueness of the compound lies in its specific structural features, such as the combination of tricyclic core and multiple nitrogen atoms, which may confer unique chemical and biological properties.
特性
CAS番号 |
86168-95-8 |
|---|---|
分子式 |
C70H132N16 |
分子量 |
1197.9 g/mol |
IUPAC名 |
2,9,15,22-tetrakis(2,2,6,6-tetramethylpiperidin-4-yl)-12-N,25-N-bis(2,4,4-trimethylpentan-2-yl)-2,9,11,13,15,22,24,26,27,28-decazatricyclo[21.3.1.110,14]octacosa-1(27),10(28),11,13,23,25-hexaene-12,25-diamine |
InChI |
InChI=1S/C70H132N16/c1-59(2,3)47-69(23,24)77-53-71-55-75-56(72-53)84(50-41-63(11,12)80-64(13,14)42-50)36-32-28-30-34-38-86(52-45-67(19,20)82-68(21,22)46-52)58-74-54(78-70(25,26)48-60(4,5)6)73-57(76-58)85(51-43-65(15,16)81-66(17,18)44-51)37-33-29-27-31-35-83(55)49-39-61(7,8)79-62(9,10)40-49/h49-52,79-82H,27-48H2,1-26H3,(H,71,72,75,77)(H,73,74,76,78) |
InChIキー |
QMXSCDIANZDPCU-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC(N1)(C)C)N2CCCCCCN(C3=NC(=NC(=N3)NC(C)(C)CC(C)(C)C)N(CCCCCCN(C4=NC(=NC2=N4)NC(C)(C)CC(C)(C)C)C5CC(NC(C5)(C)C)(C)C)C6CC(NC(C6)(C)C)(C)C)C7CC(NC(C7)(C)C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


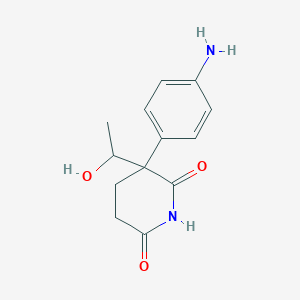
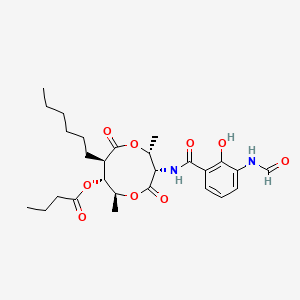
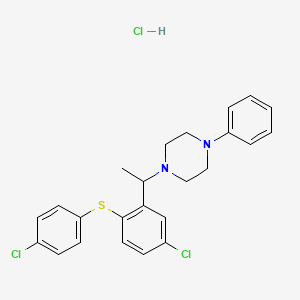

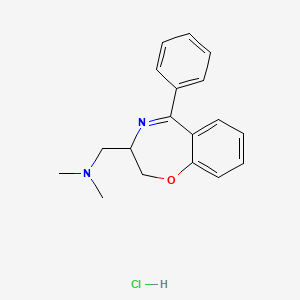
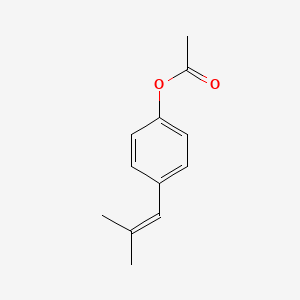
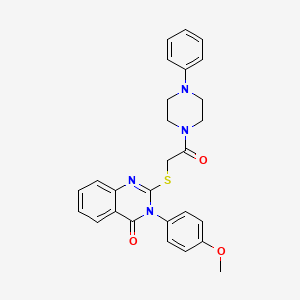
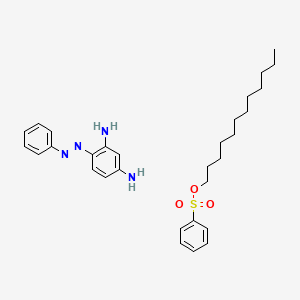
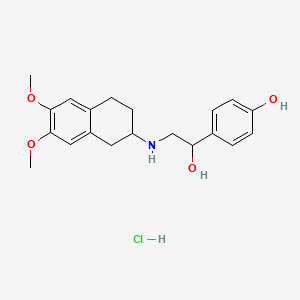

![27-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(28),2,4,6,8,12(29),13,15(30),18,20,22,24,26-tridecaene-11,16-dione](/img/structure/B12750240.png)

